molecular formula C21H21Cl2N5S B188608 Ethanamine, 2-(((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)thio)-N,N-dimethyl- CAS No. 85677-83-4

Ethanamine, 2-(((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)thio)-N,N-dimethyl-

Cat. No. B188608
CAS RN: 85677-83-4
M. Wt: 446.4 g/mol
InChI Key: MJHJZMVBSGYNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanamine, 2-(((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)thio)-N,N-dimethyl- is a chemical compound that has been the subject of extensive scientific research. This compound is a member of the benzodiazepine family of compounds and is known to have a range of biological effects. In

Mechanism Of Action

The exact mechanism of action of Ethanamine is not fully understood, but it is known to act on the central nervous system by binding to specific receptors in the brain. Specifically, Ethanamine binds to the GABA-A receptor, which is responsible for the regulation of neurotransmitter activity in the brain. By binding to this receptor, Ethanamine enhances the activity of GABA, a neurotransmitter that has inhibitory effects on the brain. This leads to the anxiolytic, sedative, and hypnotic effects that have been observed in studies.
Biochemical and Physiological Effects:
Ethanamine has a range of biochemical and physiological effects that have been studied in detail. It has been shown to decrease anxiety levels, induce sleep, and reduce the frequency and severity of seizures in animal models. Additionally, Ethanamine has been shown to have muscle relaxant effects, making it a potential candidate for the treatment of muscle spasms and related conditions. However, it is important to note that the effects of Ethanamine can vary depending on the dosage and duration of treatment.

Advantages And Limitations For Lab Experiments

Ethanamine has several advantages and limitations for use in lab experiments. One advantage is its well-established mechanism of action and known effects on the central nervous system. This makes it a useful tool for studying the role of GABA in the brain and for developing new therapies for anxiety disorders and other related conditions. However, one limitation is the potential for side effects, which can vary depending on the dosage and duration of treatment. Additionally, the synthesis method for Ethanamine is complex and requires specialized knowledge and equipment, which can make it difficult to obtain in large quantities.

Future Directions

For research on Ethanamine include the development of new therapeutic applications, the exploration of its potential use in the treatment of epilepsy, and the development of more efficient synthesis methods.

Synthesis Methods

The synthesis of Ethanamine involves a multi-step process that requires specialized chemical knowledge and equipment. The first step involves the preparation of 8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine, which is then reacted with thiomethylamine to produce the final product. The synthesis process is complex and requires careful attention to detail to ensure that the final product is of high quality and purity.

Scientific Research Applications

Ethanamine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and hypnotic effects, making it a promising candidate for the treatment of anxiety disorders, sleep disorders, and other related conditions. Additionally, Ethanamine has been studied for its potential use in the treatment of epilepsy, as it has been shown to have anticonvulsant effects.

properties

CAS RN

85677-83-4

Product Name

Ethanamine, 2-(((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)thio)-N,N-dimethyl-

Molecular Formula

C21H21Cl2N5S

Molecular Weight

446.4 g/mol

IUPAC Name

2-[[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methylsulfanyl]-N,N-dimethylethanamine

InChI

InChI=1S/C21H21Cl2N5S/c1-27(2)9-10-29-13-20-26-25-19-12-24-21(15-5-3-4-6-17(15)23)16-11-14(22)7-8-18(16)28(19)20/h3-8,11H,9-10,12-13H2,1-2H3

InChI Key

MJHJZMVBSGYNDO-UHFFFAOYSA-N

SMILES

CN(C)CCSCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl

Canonical SMILES

CN(C)CCSCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl

Other CAS RN

85677-83-4

Origin of Product

United States

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